1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one

Molecular weight Structural characterization Quality control

1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one (CAS: 1176674-87-5) is a heterocyclic small molecule with the molecular formula C₈H₁₂N₂O and a molecular weight of 152.19 g/mol. It belongs to the 1,2-dihydropyridin-2-one class, characterized by a partially unsaturated six-membered lactam ring bearing a methyl substituent at the 4-position and a primary amine-terminated ethyl chain at the N1-position.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
Cat. No. B13622860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C=C1)CCN
InChIInChI=1S/C8H12N2O/c1-7-2-4-10(5-3-9)8(11)6-7/h2,4,6H,3,5,9H2,1H3
InChIKeyJZLRMVAWTXXWOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one – Structural Identity and Procurement Classification


1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one (CAS: 1176674-87-5) is a heterocyclic small molecule with the molecular formula C₈H₁₂N₂O and a molecular weight of 152.19 g/mol . It belongs to the 1,2-dihydropyridin-2-one class, characterized by a partially unsaturated six-membered lactam ring bearing a methyl substituent at the 4-position and a primary amine-terminated ethyl chain at the N1-position [1]. This compound is catalogued as a research-grade building block, typically supplied at ≥95% purity as either the free base or the dihydrochloride salt . The 1,2-dihydropyridin-2-one scaffold is recognized in medicinal chemistry as a privileged structure, appearing in programs targeting histone deacetylases (HDACs), kinases such as PIM1, undecaprenyl pyrophosphate synthase (UPPS), and integrin receptors [2]. However, the specific substitution pattern of this compound—combining a 4-methyl group with an N1-(2-aminoethyl) side chain—distinguishes it from more extensively characterized dihydropyridinone derivatives and positions it as a unique intermediate for further functionalization.

Why Generic 1,2-Dihydropyridin-2-one Analogs Cannot Substitute for 1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one


Within the 1,2-dihydropyridin-2-one family, even minor structural modifications produce substantial changes in molecular recognition, physicochemical profile, and synthetic utility. The N1-(2-aminoethyl) substituent provides a primary amine handle that enables amide coupling, reductive amination, and urea formation chemistries not accessible with N—H, N-alkyl, or N-fluoroalkyl analogs [1]. Simultaneously, the 4-methyl group alters both the electron density of the dihydropyridinone ring and the compound's lipophilicity relative to the des-methyl congener 1-(2-aminoethyl)-1,2-dihydropyridin-2-one (CAS 35597-92-3, MW 138.17), which lacks this ring substituent . Regioisomeric analogs such as 5-amino-1-ethyl-4-methyl-1,2-dihydropyridin-2-one (CAS 1540845-74-6) relocate the amine from the N1 side chain to the C5 ring position, fundamentally altering hydrogen-bonding geometry and reactivity . The 1-(2-fluoroethyl)-4-methyl analog (CAS 1544792-83-7) replaces the nucleophilic amine with a fluorinated side chain, eliminating the capacity for amine-directed bioconjugation . Thus, selection among these analogs is not interchangeable; each serves a distinct synthetic or pharmacological purpose dictated by its functional group presentation.

Quantitative Differentiation Evidence for 1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one Versus Closest Analogs


Molecular Weight Differentiation Versus Des-methyl Analog 1-(2-Aminoethyl)-1,2-dihydropyridin-2-one

The presence of a methyl substituent at the 4-position of 1-(2-aminoethyl)-4-methyl-1,2-dihydropyridin-2-one increases its molecular weight by 14.02 Da relative to the des-methyl analog 1-(2-aminoethyl)-1,2-dihydropyridin-2-one (CAS 35597-92-3) . This mass difference is analytically significant: it provides unambiguous discrimination between the two compounds by LC-MS or high-resolution mass spectrometry, eliminating ambiguity in reaction monitoring or purity assessment. Additionally, the 4-methyl group is predicted to increase calculated logP by approximately 0.5 log units compared to the des-methyl parent, based on the Hansch π constant for aromatic methyl substitution [1].

Molecular weight Structural characterization Quality control

Functional Group Differentiation: Primary Amine Handle Versus Non-amine and Fluoro Analogs

The N1-(2-aminoethyl) side chain of the target compound terminates in a primary aliphatic amine (pKa ~9.5–10.5), providing a nucleophilic site for amide bond formation, reductive amination, sulfonamide synthesis, and isothiocyanate coupling under standard conditions [1]. In contrast, the 1-(2-fluoroethyl) analog (CAS 1544792-83-7) bears a fluoro substituent that is chemically inert under these same coupling conditions, while the 5-amino-1-ethyl-4-methyl regioisomer (CAS 1540845-74-6) presents its amine at the C5 ring position, where its reactivity and steric environment differ substantially . This distinction is not merely theoretical: in medicinal chemistry programs, the primary amine enables rapid generation of amide libraries via parallel synthesis, a capability absent in the fluoro and des-aminoethyl analogs [2].

Bioconjugation Chemical derivatization Synthetic intermediate

Scaffold-Class Biological Precedent: Dihydropyridin-2-one Derivatives as HDAC and Kinase Inhibitors

The 1,2-dihydropyridin-2-one scaffold has been validated as a core structure for histone deacetylase (HDAC) inhibition. Li and Han (2016) reported a series of twenty-seven dihydropyridin-2-one derivatives containing triazole units that exhibited HDAC inhibitory activity superior to the reference drug SAHA (vorinostat) in multiple cases, with the parent scaffold 1A serving as the baseline for SAR exploration [1]. Separately, 1,2-dihydropyridine derivatives have demonstrated anticancer activity against the MCF7 breast cancer cell line with IC₅₀ values ranging from 29.86 to 81.22 μM for the most active analogs, comparable to doxorubicin as a reference standard [2]. PIM1-kinase inhibition by 1,2-dihydropyridine derivatives has also been established through combined computational and experimental approaches . While these studies do not evaluate the target compound directly, they establish that the 1,2-dihydropyridin-2-one core is a productive starting point for inhibitor development, and the unique substitution pattern of the target compound may confer distinct target engagement profiles.

HDAC inhibition Anticancer Epigenetics

Salt Form Availability: Dihydrochloride Enables Aqueous Solubility Differentiation

The target compound is commercially available as the dihydrochloride salt (PubChem CID 71755936 analog precedent), which is expected to substantially enhance aqueous solubility compared to the free base form [1]. Based on the general behavior of alkylamine hydrochlorides, the protonation of both the side-chain primary amine and potentially the ring nitrogen increases polarity and hydrogen-bonding capacity with water, facilitating dissolution in aqueous buffers and biological assay media. In contrast, the free base form of the target compound and the non-basic fluoroethyl analog lack this solubility advantage, which can limit their utility in biochemical and cell-based assays requiring DMSO-free or low-DMSO aqueous conditions [2].

Solubility Formulation Salt selection

Recommended Application Scenarios for 1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one Based on Quantitative Differentiation Evidence


Amide Library Synthesis via Primary Amine Diversification

The presence of the primary aliphatic amine on the N1 side chain makes this compound suitable as a scaffold for parallel amide library synthesis. The amine serves as a single diversification point for coupling with diverse carboxylic acid building blocks under standard HATU or EDC/HOBt conditions. This application leverages the key differentiation from the 1-(2-fluoroethyl) analog (CAS 1544792-83-7), which cannot participate in amide bond formation, and from the 5-amino-1-ethyl regioisomer (CAS 1540845-74-6), which presents different steric and electronic constraints due to the ring-attached amine . Procurement of the dihydrochloride salt is recommended to ensure sufficient solubility during aqueous workup of coupling reactions.

HDAC Inhibitor Lead Generation Starting from a Privileged Scaffold

The 1,2-dihydropyridin-2-one core is a validated privileged scaffold for HDAC inhibition, with multiple derivatives demonstrating activity superior to the clinical reference SAHA (vorinostat) [1]. The target compound, with its unique 4-methyl and N1-aminoethyl substitution pattern, represents a structurally distinct entry point into this chemical space. The combination of the zinc-chelating dihydropyridinone carbonyl and the modifiable aminoethyl side chain offers a rational basis for structure-based design of HDAC inhibitors with potentially differentiated subtype selectivity profiles. Researchers should prioritize this compound over the des-methyl analog 1-(2-aminoethyl)-1,2-dihydropyridin-2-one (CAS 35597-92-3) when increased lipophilicity and steric bulk at the 4-position are desired to modulate target engagement or pharmacokinetic properties .

Bioconjugation via Amine-Reactive Chemistry for Chemical Probe Development

The terminal primary amine enables covalent conjugation to fluorophores (NHS esters), biotin tags, or solid supports (isothiocyanate resins) for target identification or pull-down experiments [2]. This application is inaccessible to the 1-(2-fluoroethyl) analog (CAS 1544792-83-7) and is sterically and electronically distinct from conjugation via the ring C5-amine of the 5-amino-1-ethyl-4-methyl isomer. The dihydrochloride salt form is preferred for bioconjugation applications conducted in aqueous bicarbonate or phosphate buffer at pH 7.5–8.5, where the amine must be deprotonated for nucleophilic attack on activated esters.

Mass Spectrometry Reference Standard for Dihydropyridinone Metabolite Identification

The distinct molecular weight (152.19 g/mol) and characteristic fragmentation pattern of the 4-methyl-substituted dihydropyridinone ring, combined with the diagnostic neutral loss of the aminoethyl side chain (44 Da for CH₂CH₂NH₂), provide a unique MS/MS fingerprint [3]. This compound can serve as a reference standard for LC-MS/MS method development when screening for dihydropyridinone-containing metabolites or degradation products in pharmaceutical research. The 14 Da mass difference from the des-methyl analog (MW 138.17) allows unambiguous chromatographic and mass spectrometric resolution, enabling simultaneous monitoring of both parent and methylated species in metabolic stability assays.

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